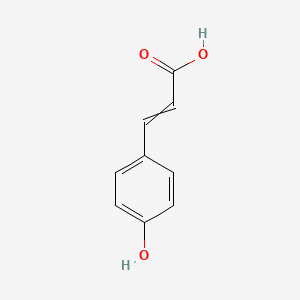

p-Hydroxycinnamic acid

描述

属性

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50940-26-6 | |

| Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6064660 | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-08-0 | |

| Record name | p-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to p-Hydroxycinnamic Acid: Natural Sources and Biosynthesis

Abstract: p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound of significant interest in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. As a key intermediate in the phenylpropanoid pathway in plants, it is a precursor to a vast array of secondary metabolites, including flavonoids and lignin (B12514952). This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its concentration in various plants. Furthermore, it elucidates the core biosynthetic pathways responsible for its production and furnishes detailed experimental protocols for its extraction, quantification, and the activity assays of key biosynthetic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this valuable biomolecule.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, found in a variety of fruits, vegetables, cereals, and fungi.[1] It exists in both free and conjugated forms, often esterified to cell wall components like polysaccharides and lignin, or linked to smaller molecules such as quinic acid or glucose.[1] The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant, growing conditions, and maturity at harvest.

The following table summarizes the quantitative content of this compound in a range of natural sources, with data compiled and standardized for comparative analysis.

| Food Category | Source | Plant Part | Concentration (mg/100g fresh weight) | Reference(s) |

| Fruits | Apple | - | 4.1 - 18.8 | [2] |

| Pear | - | - | [3] | |

| Grape | - | 11.7 - 38 | [2] | |

| Orange | - | 17.8 - 18.1 | [2] | |

| Tomato | Whole, Raw | - | [4] | |

| Strawberry | - | - | [3] | |

| Blueberry | Fruit | 0.04 - 1.58 | [5] | |

| Blackberry | Fruit | 0.5 | [2] | |

| Cranberry | Fruit | ~25 | [5] | |

| Cherry | - | 51 | [2] | |

| Plum (Prune) | Dried | 1.11 | [4] | |

| Vegetables | Carrot | - | - | [6] |

| Potato | - | - | [3] | |

| Onion | - | - | [3] | |

| Eggplant (Purple) | Whole, Raw | 0.08 | [7] | |

| Olive (Green) | Raw | 5.90 | [7] | |

| Olive (Black) | Raw | 1.43 | [7] | |

| Cereals & Grains | Maize (Corn) | Refined Flour | 0.33 | [4] |

| Oat | Whole Grain Flour | 0.16 | [4] | |

| Wheat | Whole Grain Flour | 0.03 | [4] | |

| Rye | Whole Grain Flour | 0.23 | [4] | |

| Barley | Grain | - | [6] | |

| Rice | Parboiled | 0.19 | [4] | |

| Other | Peanuts | - | - | [6] |

| Navy Beans | - | - | [6] | |

| Basil | - | - | [6] | |

| Garlic | - | - | [6] | |

| Wine (Red) | Beverage | 0.55 (mg/100ml) | [4] | |

| Vinegar | Beverage | - | [6] |

Note: Concentrations can vary widely. The values presented are indicative and compiled from the cited literature. Some sources provided data in different units (e.g., μg/g, mg/kg), which have been converted to mg/100g for consistency where possible.

Biosynthesis of this compound

This compound is a central intermediate in the phenylpropanoid pathway, one of the most important metabolic routes for the synthesis of plant secondary metabolites.[8] Its biosynthesis primarily originates from the aromatic amino acids L-phenylalanine or L-tyrosine through two principal enzymatic routes.

-

The Phenylalanine Pathway (General Phenylpropanoid Pathway): This is the most common route in higher plants.[8]

-

Step 1: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid.[5][8]

-

Step 2: trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield this compound (p-coumaric acid).[5][8]

-

-

The Tyrosine Pathway: Some plants and bacteria can synthesize this compound directly from L-tyrosine.

-

Step 1: L-tyrosine is deaminated by Tyrosine Ammonia-Lyase (TAL) in a single step to directly produce this compound. This pathway is more direct and energetically favorable.

-

Once synthesized, this compound can be activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, which serves as a critical branch-point intermediate for the biosynthesis of flavonoids, stilbenes, and lignin monomers.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 6. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cores.emory.edu [cores.emory.edu]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

A Comprehensive Technical Guide to the Biological Activities of p-Coumaric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a pivotal secondary metabolite synthesized by plants through the phenylpropanoid pathway.[1][2] It serves as a central precursor for a vast array of phenolic compounds, including lignin (B12514952), flavonoids, and stilbenes, which are integral to plant structure, defense, and signaling.[2][3] This technical guide provides an in-depth examination of the multifaceted biological activities of p-CA in plants. It details its biosynthesis, its regulatory roles in growth and development, its critical functions in mediating responses to both biotic and abiotic stress, and its involvement in complex signaling networks. The guide also includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in plant biology and natural product development.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine, a product of the shikimate pathway.[2][4] The biosynthesis involves two primary enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position (the fourth carbon of the phenyl ring) to yield p-coumaric acid.[4][5]

From this point, p-CA serves as a crucial branch-point intermediate, being channeled into various biosynthetic routes to produce a diversity of secondary metabolites essential for plant life.[2][3]

Caption: Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.

Biological Activities and Physiological Roles

p-Coumaric acid's functions in plants are diverse, ranging from influencing fundamental growth processes to orchestrating complex defense mechanisms. Its activity is often concentration-dependent, with some studies reporting growth inhibition at high concentrations and promotion at lower concentrations.[6]

Regulation of Plant Growth and Development

-

Structural Precursor: p-CA is a fundamental building block for lignin, a complex polymer that provides structural rigidity to cell walls, enables water transport, and acts as a physical barrier against pathogens.[7][8] An increase in lignin production, stimulated by exogenous p-CA, has been shown to reduce hyperhydricity (a physiological disorder) in in vitro-grown Arabidopsis seedlings.[8]

-

Growth Modulation: The effect of exogenous p-CA on plant growth varies. In chia (Salvia hispanica L.), supplementation with 100 μM p-CA significantly enhanced shoot length, fresh and dry weights, and photosynthetic pigment content.[6] Conversely, in other species, it has been reported to inhibit seed germination and root growth, showcasing its allelopathic potential.[6][9]

-

Developmental Signaling: p-CA can influence specific developmental programs. For example, it is known to induce the formation of asexual plantlets from leaf margins in Kalanchoë pinnata, suggesting a role in hormonal signaling pathways that control morphogenesis.[10]

Response to Abiotic and Biotic Stress

p-Coumaric acid is a key player in plant adaptation to environmental challenges.

-

Salt Stress Mitigation: Exogenous application of p-CA has been demonstrated to alleviate the detrimental effects of salinity.[7] In chia seedlings subjected to salt stress, p-CA application reversed the negative impact on biomass and enhanced the uptake of essential macronutrients like magnesium (Mg) and calcium (Ca), which are crucial for metabolic regulation.[7][11] The proposed mechanism involves the reduction of reactive oxygen species (ROS) and the maintenance of ion homeostasis.[4][7]

-

Pathogen Defense: p-CA contributes significantly to plant immunity. Upon pathogen attack, its incorporation into the cell wall via lignification fortifies this physical barrier.[12] Furthermore, p-CA can act as a signaling molecule, inducing defense-related pathways. In Brassica napus, pretreatment with p-CA conferred resistance to black rot disease by triggering the jasmonic acid (JA) signaling pathway, leading to the accumulation of protective phenolic compounds.[12]

Allelopathic Activity

p-Coumaric acid is a well-documented allelochemical, a compound released by a plant that influences the growth of neighboring plants.[9][13] It has been identified in the root exudates and decomposing residues of various plant species, including grasses like Brachiaria humidicola and weeds such as Ageratum conyzoides.[9][14] Its release into the soil can inhibit the germination and growth of competing plant species, providing a competitive advantage.[15][16]

Signaling Pathways Involving p-Coumaric Acid

p-Coumaric acid is not merely an end-product or structural component; it is an active signaling molecule that modulates key cellular pathways.

-

Reactive Oxygen Species (ROS) Signaling: There is a complex interplay between p-CA and ROS. While p-CA has antioxidant properties and can scavenge free radicals, it can also promote growth by activating specific ROS signaling pathways.[1][6] In chia seedlings, p-CA-induced growth enhancement was linked to an increase in superoxide (B77818) (O₂⁻) levels without a corresponding rise in damaging hydrogen peroxide (H₂O₂) or lipid peroxidation.[6] This suggests that p-CA can trigger a controlled ROS signal that promotes growth, possibly regulated by an accumulation of the osmolyte proline.[6]

-

Jasmonic Acid (JA) Pathway Induction: As a defense signal, p-CA can induce the JA pathway, a major hormonal cascade for defense against pathogens and insects.[12] In Brassica napus, p-CA treatment led to the accumulation of JA and the upregulation of genes involved in the phenylpropanoid pathway, resulting in an enhanced defensive state against Xanthomonas campestris.[12]

Caption: p-Coumaric Acid in Plant Stress Signaling Pathways.

Quantitative Data on Biological Activities

The following tables summarize quantitative findings from studies investigating the effects of exogenous p-coumaric acid on various plant parameters.

Table 1: Effects of Exogenous p-Coumaric Acid on Plant Growth Parameters

| Plant Species | p-CA Concentration | Parameter | % Change vs. Control | Reference |

|---|---|---|---|---|

| Salvia hispanica L. (Chia) | 100 µM | Shoot Fresh Weight | +59% | [17] |

| Salvia hispanica L. (Chia) | 100 µM | Shoot Dry Weight | +28% | [17] |

| Salvia hispanica L. (Chia) | 100 µM | Total Chlorophyll (B73375) | +37.6% | [6] |

| Salvia hispanica L. (Chia) | 100 µM | Carotenoids | +25.1% | [6] |

| Cucumber (Cucumis sativus) | 0 µmol/g soil | Leaf Area (cm²/plant) | 209 ± 6 |[18] |

Table 2: Effects of Exogenous p-Coumaric Acid on Plant Physio-Biochemical Parameters under Salt Stress

| Plant Species | Treatment | Parameter | % Change vs. Control | Reference |

|---|---|---|---|---|

| Salvia hispanica L. (Chia) | 100 mM NaCl | Phosphorus (P) Content | -75% | [7] |

| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Phosphorus (P) Content | -35% | [7] |

| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Magnesium (Mg) Content | Significantly Increased* | [7][11] |

| Salvia hispanica L. (Chia) | 100 mM NaCl + 100 µM p-CA | Calcium (Ca) Content | Significantly Increased* | [7][11] |

| Salvia hispanica L. (Chia) | 100 µM p-CA | Proline Content | +170% | [6] |

| Salvia hispanica L. (Chia) | 100 µM p-CA | Glycine Betaine Content | +22.4% | [6] |

*Specific percentage change not provided, but noted as a significant enhancement over the salt-only treatment.

Experimental Protocols

Extraction and Quantification of p-Coumaric Acid

A widely used method for the analysis of p-CA in plant tissues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]

Protocol: Methanol Extraction and HPLC Analysis

-

Sample Preparation: Freeze-dry plant material (e.g., leaves, roots) to completion and grind into a fine powder.

-

Extraction: Extract a known weight of the dried powder with methanol. The extraction can be enhanced by sonication or shaking for a specified period.

-

Purification: Centrifuge the extract to pellet solid debris. Collect the supernatant. The solvent may be evaporated using a rotary evaporator and the residue redissolved in a smaller volume of methanol.[21]

-

Filtration: Filter the final extract through a 0.45-µm syringe filter to remove any remaining particulate matter before injection.[21]

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a C18 column and a UV/Vis or Diode Array Detector (DAD) is typically used.[20]

-

Mobile Phase: A gradient elution is common, using two solvents such as 0.5% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[21] A typical gradient might run from 5% to 80% Solvent B over 30 minutes.[21]

-

Detection: Monitor the eluent at the maximum absorbance wavelength for p-CA, which is around 310 nm.[20]

-

Quantification: Prepare a calibration curve using a series of known concentrations of a pure p-CA standard.[21] Calculate the concentration in the plant extract by comparing its peak area to the standard curve.[21]

-

Assessment of p-CA's Biological Effects on Seedlings

This protocol outlines a general workflow for studying the impact of exogenously applied p-CA on plant growth, particularly under stress conditions like salinity.

Experimental Workflow

-

Plant Material and Germination: Germinate seeds of the target plant species (e.g., Salvia hispanica, Nicotiana tabacum) on a suitable sterile medium or soil. Grow seedlings to a uniform size under controlled environmental conditions (photoperiod, temperature).

-

Treatment Application: Divide seedlings into treatment groups:

-

Control (nutrient solution only)

-

p-CA (nutrient solution supplemented with a specific concentration of p-CA, e.g., 100 µM)

-

Stress (nutrient solution with a stressor, e.g., 100 mM NaCl)

-

p-CA + Stress (nutrient solution with both p-CA and the stressor) Apply treatments at regular intervals (e.g., every 2 days) for a defined period (e.g., 14 days).[7][11]

-

-

Data Collection (Post-Treatment):

-

Growth Parameters: Measure shoot/root length, fresh weight, and dry weight (after drying at ~60-70°C to a constant weight).

-

Physiological Parameters: Measure chlorophyll and carotenoid content spectrophotometrically from leaf extracts.

-

Biochemical Parameters: Analyze tissue samples for osmolytes (proline), ROS levels (H₂O₂, O₂⁻), lipid peroxidation (MDA content), and antioxidant enzyme activities (e.g., SOD, CAT).

-

Ionomic Analysis: Determine the concentration of essential macro- and micro-elements using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Caption: General Experimental Workflow for Assessing p-CA Effects.

Conclusion

p-Coumaric acid is a cornerstone of plant secondary metabolism, exhibiting a remarkable range of biological activities. Its role extends beyond being a simple precursor to complex polymers like lignin and flavonoids; it is an active participant in regulating plant growth, development, and adaptation to the environment.[22][23] As a signaling molecule, it modulates responses to both abiotic and biotic stresses through intricate networks involving ROS and plant hormones.[6][12] The allelopathic properties of p-CA also highlight its importance in shaping plant community structures.[9] A thorough understanding of its biosynthesis, mode of action, and physiological effects, supported by robust experimental methodologies, is crucial for researchers in plant science and offers significant potential for applications in agriculture and the development of natural products.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. Allelochemical produced by the forage grass Brachiaria humidicola - Advances in Weed Science [awsjournal.org]

- 15. jircas.go.jp [jircas.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Effects of p-coumaric acid on cucumber seedling growth. - figshare - Figshare [figshare.com]

- 19. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2024.sci-hub.st [2024.sci-hub.st]

- 21. phcogres.com [phcogres.com]

- 22. chemicaljournal.in [chemicaljournal.in]

- 23. The role of p-coumaric acid on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]

p-Hydroxycinnamic Acid: A Deep Dive into its Antioxidant Mechanisms

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant mechanisms of p-Hydroxycinnamic acid (p-HCA), a phenolic compound widely found in plant-based foods. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of p-HCA and its derivatives.

Core Antioxidant Mechanisms

This compound and its derivatives, such as ferulic acid, caffeic acid, and sinapic acid, exert their antioxidant effects through several key mechanisms.[1][2] These compounds are potent antioxidants primarily due to their ability to act as hydrogen donors, singlet oxygen quenchers, and efficient reducing and metal-chelating agents.[1] The antioxidant capacity of these molecules is largely attributed to the phenolic hydroxyl group, which can react with free radicals to form a resonance-stabilized phenoxyl radical, and the propenoic side chain that further stabilizes this radical.[1]

The primary mechanisms of antioxidant action for this compound can be categorized as:

-

Direct Radical Scavenging: p-HCA can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is considered the foremost mechanism of their antioxidant action and is linked to their hydrogen- or electron-donating ability.[3] The stability of the resulting phenoxyl radical is a key determinant of its scavenging efficiency.[3]

-

Metal Ion Chelation: By chelating transition metals like iron and copper, p-HCA can prevent the initiation of oxidative chain reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals.[1][3]

-

Modulation of Endogenous Antioxidant Systems: p-HCA can upregulate the expression and activity of endogenous antioxidant enzymes through the activation of cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4]

-

Inhibition of Pro-oxidant Enzymes: Some studies suggest that hydroxycinnamic acids can inhibit enzymes involved in the generation of ROS, such as xanthine (B1682287) oxidase.[2][5]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the radical scavenging activity of these compounds. The following tables summarize the reported IC50 values for p-HCA and related compounds in common antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Hydroxycinnamic Acids

| Compound | IC50 (μM) | Reference |

| p-Coumaric Acid | >1000 | [6] |

| Caffeic Acid | 14.3 | [6] |

| Ferulic Acid | 26.5 | [6] |

| Sinapic Acid | 16.2 | [6] |

| 3,4,5-Trihydroxycinnamic Acid | 16.45 ± 3.35 | [5] |

| Ascorbic Acid (Reference) | 33.16 ± 7.38 | [5] |

Table 2: ABTS Radical Scavenging Activity of Hydroxycinnamic Acids

| Compound | IC50 (μM) | Reference |

| p-Coumaric Acid | 114.2 | [6] |

| Caffeic Acid | 8.9 | [6] |

| Ferulic Acid | 10.8 | [6] |

| Sinapic Acid | 9.4 | [6] |

Key Signaling Pathway: The Nrf2-ARE Axis

A critical aspect of the antioxidant mechanism of this compound involves the activation of the Nrf2-ARE signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of genes encoding antioxidant and detoxification enzymes, often referred to as "phase II enzymes."[7][8]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7][9] Upon exposure to oxidative stress or electrophilic compounds like p-HCA, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[8][9] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7][8]

The activation of this pathway leads to the increased expression of several crucial antioxidant and cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[10][11]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive semiquinone radicals.[4]

-

Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.[4]

-

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide, respectively.[4]

The activation of the Nrf2 pathway by p-HCA and its derivatives has been demonstrated in various cell types, highlighting its importance in mediating the cellular antioxidant response.[4][10][11]

References

- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]

- 6. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of p-Coumaric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a phenolic compound ubiquitously found in the plant kingdom, and its synthetic and natural derivatives have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into the anti-inflammatory effects of these compounds. It details their mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data on the bioactivity of various p-coumaric acid derivatives, offers detailed protocols for essential in vitro and in vivo experimental assays, and provides insights into the synthesis of these promising anti-inflammatory agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of p-coumaric acid and its derivatives are primarily attributed to their ability to modulate intracellular signaling cascades that are critical in the inflammatory response. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.

p-Coumaric acid and its derivatives have been shown to interfere with this pathway at multiple points. They can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1][2] This ultimately leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

Studies have demonstrated that p-coumaric acid can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[1][3][4] By inhibiting the activation of these key kinases, p-coumaric acid and its derivatives can effectively dampen the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of p-coumaric acid and its derivatives has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of their efficacy.

Table 1: In Vitro Anti-inflammatory Activity of p-Coumaric Acid and Derivatives

| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | IC50 / % Inhibition | Reference |

| p-Coumaric acid | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | 60% inhibition at 100 µM | [5] |

| p-Coumaric acid | NF-κB Activation | RAW 264.7 | LPS | Luciferase Activity | 15% inhibition at 200 µM | [5] |

| Kojic acid ester of p-coumaric acid | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | 60% inhibition at 100 µM | [5] |

| Kojic acid ester of p-coumaric acid | NF-κB Activation | RAW 264.7 | LPS | Luciferase Activity | ~32% inhibition at 25 µM | [5] |

| 6-Methylcoumarin | NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide | Significant reduction at 400 µM | [6] |

| 6-Methylcoumarin | PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | Prostaglandin E2 | Significant reduction at 400 µM | [6] |

| 6-Methylcoumarin | TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Significant reduction at 400 µM | [6] |

| 6-Methylcoumarin | IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Significant reduction at 400 µM | [6] |

Table 2: In Vivo Anti-inflammatory Activity of p-Coumaric Acid and Derivatives

| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |

| p-Coumaric acid | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction | [7] |

| Coumarin derivatives | Rat | Carrageenan-induced paw edema | Not specified | Significant suppression | [8] |

| Ellagic acid (for comparison) | Rat | Carrageenan-induced paw edema | 1-30 mg/kg (i.p.) | ED50 = 8.41 mg/kg | [9] |

| 1,3,5-triazine derivatives (for comparison) | Rat | Carrageenan-induced paw edema | 200 mg/kg | 72.08% - 99.69% | [10] |

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory effects of p-coumaric acid derivatives.

In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and the subsequent measurement of inflammatory mediators.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

p-Coumaric acid derivative stock solution (dissolved in DMSO)

-

Griess Reagent (for Nitric Oxide measurement)

-

ELISA kits for TNF-α, IL-6, etc.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment:

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of the p-coumaric acid derivative (typically in serum-free DMEM) for 1-2 hours. Include a vehicle control (DMSO).

-

Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) should also be included.

-

-

Incubation: Incubate the plates for 24 hours.

-

Measurement of Nitric Oxide (NO):

-

Collect 50-100 µL of the cell culture supernatant.

-

Mix with an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

-

-

Measurement of Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add MTT solution to the remaining cells in the wells.

-

Incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (lambda, type IV)

-

p-Coumaric acid derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Indomethacin (B1671933) (positive control)

Procedure:

-

Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the rats into groups (n=6-8 per group):

-

Control group (vehicle only)

-

Carrageenan group (vehicle + carrageenan)

-

Positive control group (Indomethacin + carrageenan)

-

Test groups (p-coumaric acid derivative at different doses + carrageenan)

-

-

Dosing: Administer the vehicle, indomethacin (e.g., 10 mg/kg, i.p.), or the p-coumaric acid derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[3][11]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Synthesis of p-Coumaric Acid Derivatives

The synthesis of p-coumaric acid derivatives, primarily esters and amides, is a key step in exploring their structure-activity relationships.

Synthesis of p-Coumaric Acid Esters

A common method for the synthesis of p-coumaric acid esters is through Fischer esterification.

General Procedure:

-

Dissolve p-coumaric acid in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[3]

-

After cooling, pour the mixture into cold water and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of p-Coumaric Acid Amides

The synthesis of amides often involves the activation of the carboxylic acid group of p-coumaric acid, for example, by converting it to an acid chloride.

General Procedure:

-

Activation of p-Coumaric Acid: React p-coumaric acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form p-coumaroyl chloride.[1]

-

Amide Formation: React the in-situ generated p-coumaroyl chloride with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl formed during the reaction.

-

Work-up the reaction mixture by washing with dilute acid, base, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Conclusion and Future Directions

p-Coumaric acid and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their well-defined mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for rational drug design. The quantitative data presented in this guide highlight the potential for enhancing the anti-inflammatory potency through chemical modification.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships. Further in-depth mechanistic studies are warranted to identify other potential molecular targets. Additionally, preclinical studies in more complex models of inflammatory diseases are necessary to translate the promising in vitro and acute in vivo findings into clinically relevant applications. This technical guide serves as a valuable resource to support and stimulate these future endeavors in the exciting field of p-coumaric acid-based anti-inflammatory drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. statalist.org [statalist.org]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]

The Pivotal Role of p-Hydroxycinnamic Acids in the Architecture of Plant Cell Walls: A Technical Guide

Abstract

p-Hydroxycinnamic acids (p-HCAs), primarily p-coumaric acid and ferulic acid, are integral phenolic components of the plant cell wall, particularly in commelinid monocots. They are synthesized via the phenylpropanoid pathway and are incorporated as ester-linked appendages to cell wall polymers, namely glucuronoarabinoxylans and lignin (B12514952).[1][2][3] The capacity of these molecules, especially ferulic acid, to undergo oxidative coupling reactions facilitates the cross-linking of polysaccharide chains and the tethering of lignin to the polysaccharide network. This intricate molecular architecture profoundly influences the physical and chemical properties of the cell wall, impacting plant growth, development, defense against pathogens, and the digestibility of biomass for biofuel and agricultural applications. This technical guide provides an in-depth exploration of the biosynthesis of p-HCAs, their incorporation into the cell wall matrix, and their multifaceted roles in dictating cell wall structure and function. Detailed experimental protocols for the analysis of p-HCAs and quantitative data on their abundance in various plant species are also presented.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix that provides structural support, dictates cell shape, and acts as a primary defense barrier against environmental stresses.[2][3] Its composition, a composite of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses, pectins, and lignin, is intricately regulated. Among the key modifying components of this matrix are the p-hydroxycinnamic acids (p-HCAs), which play a crucial role in reinforcing the cell wall structure.[1] This guide focuses on the two most abundant p-HCAs in the cell walls of many commercially important plants: p-coumaric acid and ferulic acid.

These phenolic compounds are covalently linked to cell wall polymers, primarily through ester bonds, and can form a variety of cross-linkages that significantly impact the wall's integrity and properties.[4][5] Understanding the biosynthesis, incorporation, and function of p-HCAs is paramount for researchers in plant biology, agriculture, and bioenergy, as well as for professionals in drug development seeking to modulate plant-based materials.

Biosynthesis of p-Hydroxycinnamic Acids

p-Coumaric acid and ferulic acid are synthesized through the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites.[6][7] The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of p-coumaroyl-CoA and feruloyl-CoA, the activated precursors for their incorporation into the cell wall, are outlined below.

Caption: Phenylpropanoid biosynthesis pathway of p-coumaric and ferulic acids.

Incorporation into the Plant Cell Wall

The activated forms of p-hydroxycinnamic acids, p-coumaroyl-CoA and feruloyl-CoA, are transferred to specific hydroxyl groups on cell wall polysaccharides by a family of enzymes known as BAHD acyltransferases.[1][2][3] In grasses and other commelinid monocots, these phenolics are primarily found esterified to the 5-hydroxyl of arabinofuranosyl residues that are themselves linked to the glucuronoarabinoxylan (GAX) backbone.[1][4] p-Coumaric acid is also found esterified to the γ-position of the lignin side chain.[8] This incorporation is not a random process but rather a highly regulated enzymatic step that dictates the subsequent cross-linking potential of the cell wall.

Caption: Enzymatic incorporation of p-HCAs into cell wall polymers.

Role in Cell Wall Cross-Linking and Structure

Once incorporated, p-hydroxycinnamic acids, particularly ferulic acid, can undergo oxidative coupling reactions catalyzed by peroxidases and laccases in the cell wall.[4][5] This results in the formation of various dehydrodimers and higher-order oligomers, which act as covalent cross-links between polysaccharide chains (e.g., GAX-GAX) and between polysaccharides and lignin (GAX-lignin).[4][5][9] p-Coumaric acid has a much lower propensity for oxidative coupling compared to ferulic acid.[1]

These cross-links significantly enhance the structural integrity and rigidity of the cell wall, reduce its digestibility by herbivores and microbes, and play a role in regulating cell expansion and growth.[10]

Caption: Oxidative cross-linking of cell wall polymers via ferulic acid.

Quantitative Abundance in Plant Cell Walls

The concentration of p-coumaric acid and ferulic acid varies significantly among different plant species, tissues, and developmental stages. Gramineous plants, in particular, have high levels of these cell wall-bound phenolics. The table below summarizes the quantitative data for several important plant species.

| Plant Species | Tissue | p-Coumaric Acid (mg/g of cell wall) | Ferulic Acid (mg/g of cell wall) | Reference(s) |

| Maize (Zea mays) | Kernel | 0.03 - 0.09 | 0.8 - 2.7 | [11][12] |

| Stem | 28.0 | 11.0 | [13][14] | |

| Wheat (Triticum aestivum) | Straw | 13.7 | 11.0 | [13][14] |

| Grain | - | 4.65 - 7.32 | [15] | |

| Sugarcane (Saccharum officinarum) | Bagasse | 39.8 | 11.5 | [13][14] |

| Switchgrass (Panicum virgatum) | Leaf | - | - | [2] |

| Rice (Oryza sativa) | Leaf | - | - | [2] |

Note: Values can vary based on genotype, environmental conditions, and analytical methods.

Experimental Protocols

Quantification of Cell Wall-Bound p-Hydroxycinnamic Acids by Alkaline Hydrolysis and HPLC

This protocol describes the liberation of ester-linked p-coumaric and ferulic acids from plant cell walls via alkaline hydrolysis, followed by their quantification using High-Performance Liquid Chromatography (HPLC).

Workflow:

Caption: Workflow for HPLC quantification of p-HCAs.

Methodology:

-

Sample Preparation: Dry the plant material at 60°C to a constant weight and grind it to a fine powder (e.g., to pass through a 40-mesh screen).

-

Alkaline Hydrolysis:

-

Neutralization and Acidification:

-

Cool the tubes to room temperature.

-

Acidify the hydrolysate to pH 2 with concentrated HCl.

-

-

Extraction:

-

Add 5 mL of ethyl acetate (B1210297) and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate phase to a new tube.

-

Repeat the extraction two more times, pooling the ethyl acetate fractions.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

-

-

HPLC Analysis:

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of, for example, acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid).

-

Detect p-coumaric acid and ferulic acid using a UV detector at their respective absorbance maxima (around 310-325 nm).

-

-

Quantification:

-

Prepare standard curves for p-coumaric acid and ferulic acid of known concentrations.

-

Quantify the amounts in the samples by comparing their peak areas to the standard curves.

-

Structural Analysis of p-Hydroxycinnamic Acid Linkages by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific linkages of p-hydroxycinnamic acids within the cell wall matrix, particularly their attachment to lignin.[8][16] Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are especially informative.

Workflow:

Caption: General workflow for NMR analysis of p-HCA linkages.

Methodology:

-

Sample Preparation: Isolate the cell wall material or a specific fraction, such as milled wood lignin (MWL) or cellulolytic enzyme lignin (CEL). The sample should be thoroughly dried.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

HSQC experiments are particularly useful for identifying correlations between protons and their directly attached carbons, allowing for the identification of specific substructures corresponding to p-coumarate and ferulate moieties and their linkages.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software.

-

Assign the signals in the spectra by comparing them to published data for model compounds and lignin preparations.[8] Specific cross-peaks in the HSQC spectrum can be diagnostic for γ-acylated lignin units.

-

Conclusion and Future Perspectives

p-Hydroxycinnamic acids are critical architectural components of the plant cell wall, influencing its physical properties and biological functions. Their biosynthesis and incorporation are tightly regulated processes that offer potential targets for genetic modification to improve biomass quality for various applications. The methodologies outlined in this guide provide a framework for the quantitative and structural analysis of these important phenolic compounds.

Future research should focus on further elucidating the specificities of the BAHD acyltransferases involved in p-HCA incorporation, understanding the precise mechanisms of oxidative coupling in different cell types and developmental stages, and exploring the full extent of their impact on plant-environment interactions. A deeper understanding of the role of p-hydroxycinnamic acids in cell wall structure will undoubtedly contribute to advancements in crop improvement, sustainable bioenergy production, and the development of novel biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases [frontiersin.org]

- 3. Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 7. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. JRM | Quantitative Extraction of p-Coumaric Acid and Ferulic Acid in Different Gramineous Materials and Structural Changes of Residual Alkali Lignin [techscience.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of p-Hydroxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxycinnamic acid, also known as p-coumaric acid, is a phenolic compound of significant interest in the scientific community due to its widespread presence in the plant kingdom and its diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific attributes of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Synthesis

The journey of understanding this compound began in the early 19th century.

1.1. Initial Isolation

1.2. First Chemical Synthesis

The first successful chemical synthesis of a related compound, coumarin, which shares a common synthetic precursor, was achieved by the English chemist Sir William Henry Perkin in 1868. This work was pivotal as it introduced the "Perkin reaction," a method that would become fundamental in the synthesis of cinnamic acids and their derivatives, including this compound. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.

A second key synthetic route, the Knoevenagel condensation, also emerged as a valuable method for producing this compound. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molar Mass | 164.16 g/mol | [1] |

| Melting Point | 214-215 °C (decomposes) | [2][3][4] |

| Boiling Point | 346.00 to 347.00 °C (estimated) | [5] |

| Water Solubility | Slightly soluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, methanol, DMSO | [1][2][4] |

| pKa | 4.65 (predicted) | [2] |

| UV Absorption (λmax) | ~310 nm | [6][7][8] |

Key Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis of this compound based on established reactions.

3.1. Synthesis via Perkin Reaction (Modern Adaptation)

This protocol is a modern adaptation of the classical Perkin reaction for the synthesis of this compound.

Materials:

-

p-Hydroxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine p-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in appropriate molar ratios.

-

Attach a reflux condenser and heat the mixture in a heating mantle at approximately 180°C for several hours.

-

After the reaction is complete, allow the mixture to cool.

-

Add a sufficient amount of water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

3.2. Synthesis via Knoevenagel Condensation (Modern Adaptation)

This protocol describes a contemporary approach to the Knoevenagel condensation for synthesizing this compound.

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (B92270) (as catalyst and solvent)

-

Piperidine (B6355638) (as co-catalyst)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve p-hydroxybenzaldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Attach a reflux condenser and heat the reaction mixture at a temperature of around 100-120°C for a few hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water and acidify with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.

4.1. Antioxidant Activity

The antioxidant mechanism of this compound primarily involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance.

References

- 1. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 4. 4-Hydroxycinnamic acid | 7400-08-0 [chemicalbook.com]

- 5. (E)-para-hydroxycinnamic acid, 501-98-4 [thegoodscentscompany.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of p-Hydroxycinnamic Acid: A Technical Guide

Introduction

p-Hydroxycinnamic acid (p-HCA), a phenolic compound ubiquitously found in fruits, vegetables, and whole grains, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a key dietary polyphenol, its potential therapeutic applications span a wide range of pathological conditions. This technical guide provides an in-depth overview of the core pharmacological properties of p-HCA, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Antioxidant Activity

The antioxidant capacity of p-HCA is a cornerstone of its pharmacological profile, primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The phenolic hydroxyl group in its structure acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Quantitative Data for Antioxidant Activity of this compound and its Derivatives

| Assay | Compound | IC50 / Activity Value | Reference |

| DPPH Radical Scavenging | p-Coumaric acid | 164.16 µM | [1] |

| DPPH Radical Scavenging | Caffeic acid | 1.29 µM | [1] |

| DPPH Radical Scavenging | Ferulic acid | - | - |

| DPPH Radical Scavenging | Sinapic acid | - | - |

| ORAC | p-Coumaric acid | Lower than other HCAs | [2] |

| ORAC | Caffeic acid | - | - |

| ORAC | Ferulic acid | - | - |

| ORAC | Rosmarinic acid | 50–92 µM Trolox Equivalents | [2] |

| Nitric Oxide Scavenging | Ethyl acetate (B1210297) fraction of Quercus incana (containing p-HCA) | IC50 = 23.21 ± 0.31 μg/mL | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). Prepare various concentrations of p-HCA in a suitable solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction Mixture : In a microplate well or cuvette, mix the p-HCA solution with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation : Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[4]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Reagent Preparation : Prepare a working solution of fluorescein (B123965), a fluorescent probe. Prepare various concentrations of p-HCA and a Trolox standard. A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared.

-

Reaction Mixture : In a black microplate, add the fluorescein solution, followed by either the p-HCA sample or the Trolox standard.

-

Incubation : Incubate the plate at 37°C to allow for thermal equilibration.

-

Initiation of Reaction : Add the AAPH solution to initiate the generation of peroxyl radicals.

-

Measurement : Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.

-

Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents (TE).[5]

Experimental Workflow: Antioxidant Assays

References

- 1. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. The phytochemical this compound suppresses the growth and stimulates the death in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to p-Hydroxycinnamic Acid Precursors in the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic origins of p-hydroxycinnamic acid (pHCA), also known as p-coumaric acid, with a focus on its precursors within the shikimate pathway. It is designed to serve as a technical resource, offering detailed pathway analysis, quantitative data from metabolic engineering efforts, and relevant experimental protocols.

Introduction to this compound and the Shikimate Pathway

This compound is a phenolic compound and a key intermediate in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, stilbenoids, and lignin.[1][2] Its antioxidant, anti-inflammatory, and UV-screening properties make it a molecule of significant interest for the pharmaceutical, cosmetic, and food industries.[2][3]

The primary route to pHCA in microorganisms and plants is the shikimate pathway, a seven-step metabolic process that converts simple carbohydrate precursors—phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P)—into chorismate.[4][5][6] This pathway is essential for the synthesis of the three aromatic amino acids (AAAs): L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan.[7][8] As this pathway is absent in mammals, its enzymes are attractive targets for the development of herbicides and antibiotics.[6] Chorismate serves as the critical branch-point precursor, leading to the synthesis of L-Phe and L-Tyr, the direct precursors for pHCA.[7]

The Central Shikimate Pathway: From PEP and E4P to Chorismate

The biosynthesis of all aromatic amino acids begins with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway.[4] This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and represents a major control point for carbon flux into the pathway.[5] The resulting DAHP is then cyclized to 3-dehydroquinate. A series of five subsequent enzymatic reactions, including dehydration, reduction, phosphorylation, and condensation with another molecule of PEP, leads to the formation of chorismate, the final product of the core shikimate pathway.[6]

Biosynthesis of pHCA from Aromatic Amino Acid Precursors

Chorismate is the final product of the common shikimate pathway and the precursor for the three aromatic amino acids. The biosynthesis of L-Phe and L-Tyr proceeds through the intermediate prephenate, formed via a Claisen rearrangement catalyzed by chorismate mutase.[6] From these two amino acids, two primary enzymatic pathways lead to the formation of this compound.

Route 1: The Tyrosine Ammonia Lyase (TAL) Pathway The most direct route to pHCA is the deamination of L-tyrosine, a reaction catalyzed by Tyrosine Ammonia Lyase (TAL).[2][9] This single-step conversion is highly efficient. Many enzymes exhibit dual activity as both Phenylalanine Ammonia Lyase (PAL) and TAL, often referred to as PAL/TAL enzymes.[2][9]

Route 2: The Phenylalanine Ammonia Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H) Pathway Alternatively, pHCA can be synthesized from L-phenylalanine in a two-step process. First, PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[4] Subsequently, the cytochrome P450 enzyme Cinnamate-4-Hydroxylase (C4H) hydroxylates the para position of the aromatic ring of cinnamic acid to yield pHCA.[9][10] This pathway is particularly important in plants for the production of various phenylpropanoids.[10]

Quantitative Data in Metabolic Engineering

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-level production of pHCA from simple carbon sources like glucose.[2][11] These efforts often involve overexpressing key pathway genes, eliminating competing pathways, and optimizing fermentation conditions. The tables below summarize key quantitative data from such studies.

Table 1: Production Titers and Yields of this compound in Engineered Microbes

| Host Organism | Key Genes Expressed | Carbon Source | Titer (g/L) | Productivity (mg/L/h) | Reference |

| E. coli | SmPAL, AtC4H, AtCPR1 | Glucose | 1.5 | 31.8 | [12] |

| E. coli | AtPAL2, AtC4H, AtATR2 | Glucose | 3.09 | 49.05 | [13] |

| S. cerevisiae | R. glutinis PAL/TAL, H. tuberosus C4H/CPR | Raffinose | 0.203 | N/A | [2] |

| C. glutamicum | F. johnsoniae TAL | Glucose | >0.5 | N/A | [14] |

Table 2: Kinetic Properties of Key Enzymes in the pHCA Biosynthesis Pathway

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| TAL | Rhodotorula glutinis | L-Tyrosine | 26 | 2.5 | [9] |

| PAL | Rhodotorula glutinis | L-Phenylalanine | 240 | 4.2 | [9] |

| AtC4H (mutant) | Arabidopsis thaliana | Cinnamic Acid | 10.1 | 1.2 | [13] |

Experimental Protocols

Protocol for Quantification of this compound via HPLC

This protocol outlines a general method for the analysis of pHCA from microbial culture supernatants.

-

Sample Preparation:

-

Centrifuge 1 mL of culture broth at 13,000 x g for 10 minutes to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the standard curve range.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water with 0.1% formic or acetic acid. A common starting point is 30:70 (v/v) acetonitrile:acidified water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 310 nm.

-

Column Temperature: 30 °C.

-

-

Quantification:

-

Prepare a standard curve using pure pHCA standard (e.g., 0, 10, 25, 50, 100, 200 mg/L).

-

Integrate the peak area corresponding to the retention time of the pHCA standard.

-

Calculate the concentration in the unknown samples by interpolating from the linear regression of the standard curve.

-

Protocol for Tyrosine Ammonia Lyase (TAL) Activity Assay

This spectrophotometric assay measures the rate of pHCA formation from L-tyrosine.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.8.

-

Substrate Stock: 50 mM L-tyrosine in assay buffer (dissolve with gentle heating).

-

Enzyme Preparation: Cell-free extract or purified enzyme diluted in assay buffer.

-

-

Assay Procedure:

-

Set up a 1 mL reaction in a quartz cuvette.

-

Add 950 µL of assay buffer.

-

Add 20 µL of 50 mM L-tyrosine substrate (final concentration 1 mM).

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the enzyme preparation. Mix quickly by inversion.

-

Monitor the increase in absorbance at 310 nm (the absorbance maximum for pHCA at this pH) for 5-10 minutes using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for pHCA at 310 nm and pH 8.8 is approximately 10,000 M-1cm-1.

-

One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of pHCA per minute under the specified conditions.

-

Workflow for Metabolic Engineering of a pHCA-Producing Strain

The development of a microbial strain for efficient pHCA production follows a logical workflow involving genetic engineering, process optimization, and analytics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of this compound from glucose in Saccharomyces cerevisiae and Escherichia coli by expression of heterologous genes from plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vanillin - Wikipedia [en.wikipedia.org]

- 11. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes | Semantic Scholar [semanticscholar.org]

- 12. Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systems engineering Escherichia coli for efficient production p-coumaric acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Data of p-Hydroxycinnamic Acid

This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as p-coumaric acid), a phenolic compound of significant interest in research and drug development due to its antioxidant, anti-inflammatory, and other biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition and relevant biological pathways.

Spectroscopic Data

The spectroscopic data of this compound are summarized below, providing key quantitative information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-7 | 7.58 | d | 15.8 | CDCl₃ | [1] |

| H-3, H-5 | 7.54 | d | 8.7 | CDCl₃ | [1] |

| H-2, H-6 | 6.73 | d | 8.7 | CDCl₃ | [1] |

| H-8 | 6.20 | d | 15.8 | CDCl₃ | [1] |

| H-7 | 7.50-7.46 | d | 16.0 | DMSO-d₆ | [2] |

| H-2, H-6 | 7.51-7.49 | d | 8.0 | DMSO-d₆ | [2] |

| H-3, H-5 | 6.78-6.76 | d | 8.0 | DMSO-d₆ | [2] |

| H-8 | 6.28-6.24 | d | 16.0 | DMSO-d₆ | [2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-9 (C=O) | 169.6 | CD₃OD | [1] |

| C-1 | 159.8 | CD₃OD | [1] |

| C-7 | 145.3 | CD₃OD | [1] |

| C-3, C-5 | 132.1 | CD₃OD | [1] |

| C-4 | 126.3 | CD₃OD | [1] |

| C-2, C-6 | 115.4 | CD₃OD | [1] |

| C-8 | 114.2 | CD₃OD | [1] |

| C-9 (C=O) | 168.0 | DMSO-d₆ | [2] |

| C-1 | 159.7 | DMSO-d₆ | [2] |

| C-7 | 144.4 | DMSO-d₆ | [2] |

| C-2, C-6 | 130.9 | DMSO-d₆ | [2] |

| C-4 | 125.3 | DMSO-d₆ | [2] |

| C-3, C-5 | 115.9 | DMSO-d₆ | [2] |

| C-8 | 115.4 | DMSO-d₆ | [2] |

Infrared (IR) Spectroscopy